2-(Naphthalen-2-yl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11N |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylbenzonitrile |
InChI |
InChI=1S/C17H11N/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H |
InChI Key |
DUOGAMQHYCELQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Paradigms
High-Resolution Spectroscopic Techniques for Molecular Elucidation
High-resolution spectroscopy is fundamental to confirming the identity and elucidating the detailed structural features of 2-(Naphthalen-2-yl)benzonitrile. Techniques such as infrared, Raman, NMR, and mass spectrometry each offer unique insights into the molecule's composition and connectivity.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. acs.org For this compound, the spectra are dominated by features arising from the benzonitrile (B105546) and naphthalene (B1677914) moieties.
Key vibrational modes for this compound include:
C≡N Stretch: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nii.ac.jp In the Raman spectrum, this mode also appears as a distinct, often intense, band. For the benzonitrile cation, this stretch is observed at a lower frequency, around 2130 cm⁻¹. aip.orgnih.gov
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the benzene (B151609) and naphthalene rings typically appear above 3000 cm⁻¹. For naphthalene, these bands are observed around 3050 cm⁻¹. niscpr.res.in
Aromatic C=C Stretch: The skeletal vibrations of the aromatic rings, corresponding to C=C stretching, produce a series of bands in the 1400-1650 cm⁻¹ region. Naphthalene itself shows characteristic bands around 1379, 1548, and 1610 cm⁻¹. niscpr.res.inaip.org
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations, or "wags," are particularly useful for determining the substitution pattern on an aromatic ring. spectroscopyonline.com For a 2-substituted naphthalene, characteristic bands would be expected, while the ortho-disubstituted benzene ring also gives rise to specific bending frequencies, typically found in the 700-900 cm⁻¹ region. spectroscopyonline.comaip.org
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the numerous vibrational modes of complex aromatic molecules like this one. niscpr.res.inderpharmachemica.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Aromatic (Naphthalene & Benzene) | 3000 - 3100 | Medium | Strong |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp | Medium-Strong |
| C=C Stretch | Aromatic Rings | 1400 - 1650 | Medium to Strong | Medium to Strong |
| C-H Out-of-Plane Bend | Aromatic Rings | 700 - 900 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For this compound, the aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) would be complex, showing signals for all 11 aromatic protons. pdx.edu The protons on the benzonitrile ring and the naphthalene ring system would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) due to their unique electronic environments and proximity to neighboring protons. Protons ortho to the electron-withdrawing nitrile group would be shifted downfield. Similarly, the protons on the naphthalene ring would have characteristic shifts, for instance, data for 2-naphthol (B1666908) shows protons in the range of 7.09 to 7.75 ppm. chemicalbook.comhmdb.ca
The ¹³C NMR spectrum would display 17 distinct signals for each unique carbon atom. The nitrile carbon (C≡N) would appear in a characteristic region around 117-120 ppm. The quaternary carbons (to which the other ring or the nitrile group is attached) would typically have lower intensities. The remaining aromatic carbons would resonate in the approximate range of 125-145 ppm. nih.gov The specific chemical shifts are influenced by the electronic effects of the substituents and the position of the carbon within the fused ring system.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Benzonitrile Ring | 7.4 - 8.0 | Complex multiplets, protons ortho to CN are most downfield. |
| ¹H | Naphthalene Ring | 7.2 - 8.5 | Distinct signals for each proton, showing complex coupling. chemicalbook.com |
| ¹³C | Nitrile (C≡N) | 117 - 120 | Characteristic shift for nitrile carbons. |
| ¹³C | Aromatic C-H and C-C | 125 - 145 | Multiple signals corresponding to the 16 aromatic carbons. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. The molecular formula for this compound is C₁₇H₁₁N, giving it a monoisotopic mass of approximately 229.09 Da.
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 229 would be expected due to the stability of the aromatic system. The fragmentation of aromatic nitriles is well-documented. miamioh.edu Key fragmentation pathways for this molecule would likely involve:
Loss of HCN: A common fragmentation for benzonitriles, leading to a fragment ion at [M-27]⁺.
Loss of the Nitrile Radical: Cleavage of the C-CN bond would result in the loss of a ·CN radical, giving a fragment at [M-26]⁺.
Cleavage of the Biaryl Bond: Fission of the bond connecting the two aromatic rings could lead to fragments corresponding to the benzonitrile cation (m/z 102) or the naphthyl cation (m/z 127).
Fragmentation of the Naphthalene Ring: Further fragmentation can occur, characteristic of polycyclic aromatic hydrocarbons.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 229 | [C₁₇H₁₁N]⁺˙ (Molecular Ion) | Parent Molecule |
| 228 | [M-H]⁺ | Loss of a hydrogen atom. whitman.edu |
| 203 | [M-CN]⁺ | Loss of the nitrile radical (·CN). |
| 202 | [M-HCN]⁺ | Loss of hydrogen cyanide. |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation from biaryl bond cleavage. |
| 102 | [C₇H₄N]⁺ | Cyanophenyl cation from biaryl bond cleavage. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For a pure sample of this compound, XPS would confirm the presence of carbon and nitrogen.
High-resolution scans of the C 1s and N 1s core levels would provide more detailed information.
C 1s Spectrum: The C 1s spectrum would consist of a main peak for the aromatic carbons (C-C and C-H bonds) typically found around 284.5-285.0 eV. A smaller, chemically shifted component at a higher binding energy (around 286-287 eV) would correspond to the carbon atom of the nitrile group (C≡N), which is bonded to the more electronegative nitrogen atom. researchgate.nettudelft.nl
N 1s Spectrum: The N 1s spectrum would show a single, sharp peak characteristic of a nitrile nitrogen. The binding energy for nitrile nitrogen is typically observed in the range of 399.0 to 400.0 eV. researchgate.nettudelft.nltue.nl
Table 4: Predicted XPS Binding Energies for this compound
| Core Level | Functional Group | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | Aromatic C-C, C-H | ~284.8 |
| C 1s | Nitrile (C≡N) | ~286.5 |
| N 1s | Nitrile (C≡N) | ~399.5 |
Solid-State Structural Elucidation and Crystal Engineering Principles
While spectroscopic methods define the connectivity of a molecule, understanding its three-dimensional structure and how it arranges in the solid state requires diffraction techniques.
Single-Crystal X-ray Diffraction for Atomic Arrangement Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For this compound, an SCXRD analysis would precisely define the spatial relationship between the benzonitrile and naphthalene ring systems.
A key parameter is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-hydrogen on the benzonitrile ring and the adjacent hydrogens on the naphthalene ring, the molecule is not expected to be planar. Crystal structures of similar bi-aryl compounds and other naphthalene derivatives show significant twisting between aromatic units. nih.govnih.govmdpi.com For example, in a related structure, the dihedral angle between a naphthalene ring system and a benzene ring was found to be 81.25°. nih.gov
Table 5: Representative Crystallographic Parameters for Naphthalene-Containing Compounds
| Parameter | Example Compound | Observed Value | Reference |
|---|---|---|---|
| Crystal System | N,N'-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | mdpi.com |
| Space Group | N,N'-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | P2₁/c | mdpi.com |
| Dihedral Angle (Naphthyl-Phenyl) | 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile | 72.91(8)° | scispace.com |
| Dominant Intermolecular Interaction | (4-Carboxymethoxy-naphthalen-2-yloxy)-acetic acid | C-H···O and C-H···π | rsc.org |
Crystallographic Validation of Theoretically Optimized Geometries
The determination of the solid-state structure of crystalline organic compounds through single-crystal X-ray diffraction provides the ultimate benchmark for validating theoretical models of molecular geometry. For complex aromatic systems, computational methods such as Density Functional Theory (DFT) are often employed to predict the most stable conformation of a molecule in the gaseous phase. However, the forces present in the crystalline lattice can induce significant deviations from this idealized geometry.
In a detailed study of a related derivative, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, single-crystal X-ray diffraction was used to precisely determine its molecular structure. nih.gov The compound was found to crystallize in the centrosymmetric monoclinic space group P2₁/n, with one molecule in the asymmetric unit. nih.gov This experimental data provides a crucial reference point for computational chemists. By comparing the bond lengths, bond angles, and dihedral angles obtained from the X-ray data with those predicted by DFT calculations, the accuracy of the chosen theoretical model and basis set can be rigorously assessed. Discrepancies between the experimental and theoretical structures can often be attributed to the influence of intermolecular forces within the crystal lattice, which are not accounted for in gas-phase calculations.
Table 1: Crystallographic Data for 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | 90 |
| β (°) | Value not specified in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not specified in abstract |
| Z | 1 |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)
In the crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, the primary intermolecular interaction is a classic N—H⋯O hydrogen bond. nih.gov This interaction links molecules into inversion-related dimers. nih.gov The hydrogen atom attached to the nitrogen of the pyridone ring acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group on an adjacent molecule serves as the acceptor.
Beyond this strong hydrogen bonding, the crystal packing is further stabilized by π–π stacking interactions. nih.gov These occur between the aromatic rings of neighboring molecules. The extended π-systems of the naphthalene and phenyl rings allow for significant van der Waals forces, contributing to the cohesion of the crystal lattice. The specific geometry of these π–π interactions, including the centroid-to-centroid distance and the slip angle, are crucial determinants of the electronic properties of the material. In a related compound, 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, the molecular conformation is stabilized by intramolecular O—H⋯N and C—H⋯O hydrogen bonds, while intermolecular C—H⋯N hydrogen bonds link molecules into helical chains. nih.gov
Dihedral Angle and Molecular Conformation Analysis in Crystalline States
For 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, the central δ-lactam moiety is nearly planar. nih.gov However, the appended aromatic rings are significantly twisted out of this plane. The dihedral angle between the phenyl group and the central lactam ring is 50.4(4)°. nih.gov The naphthyl group is rotated by 35.6(5)° with respect to the central ring. nih.gov This non-planar conformation is a result of minimizing steric hindrance between the hydrogen atoms on the adjacent rings.
In a different but structurally related molecule, 2-[3-(Naphthalen-2-yl)phenyl]naphthalene, the two naphthalene rings are twisted about the bonds to the central benzene ring with equivalent torsion angles of -36.04(13)° and +34.14(13)°. nih.gov Similarly, in naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is almost planar and forms a dihedral angle of 67.1(2)° with the triazole ring and 63.9(2)° with the phenyl cycle. mdpi.com These values highlight the conformational flexibility of such molecules and the significant impact of crystal packing forces on their final solid-state geometry.
Table 2: Selected Dihedral Angles in Naphthyl-Substituted Aromatic Compounds
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Citation |
| 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Phenyl | Lactam | 50.4(4) | nih.gov |
| 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Naphthyl | Lactam | 35.6(5) | nih.gov |
| 2-[3-(Naphthalen-2-yl)phenyl]naphthalene | Naphthalene | Benzene | -36.04(13) | nih.gov |
| 2-[3-(Naphthalen-2-yl)phenyl]naphthalene | Naphthalene | Benzene | +34.14(13) | nih.gov |
| naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Naphthalene | Triazole | 67.1(2) | mdpi.com |
| naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Naphthalene | Phenyl | 63.9(2) | mdpi.com |
| 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile | Naphthalene | Benzene | 81.25(10) | nih.gov |
Photophysical Properties and Excited State Dynamics Investigations
Electronic Absorption and Emission Spectroscopy
UV-Vis Absorption Analysis and Electronic Transitions
The electronic absorption spectrum of 2-(naphthalen-2-yl)benzonitrile, like other bichromophoric molecules, is influenced by the electronic transitions within its constituent naphthalene (B1677914) and benzonitrile (B105546) moieties. The lowest energy electronic transitions in naphthalene are designated as ¹Lₐ and ¹Lₑ. researchgate.net The ¹Lₐ transition dipole moment is oriented along the short axis of the naphthalene ring, while the forbidden ¹Lₑ transition is polarized along the long axis. researchgate.net The introduction of a substituent, in this case, the benzonitrile group, can perturb the symmetry of the naphthalene core, leading to mixing of these electronic states and altering their relative energies and transition probabilities. researchgate.net
In donor-acceptor systems, the absorption spectra can be sensitive to solvent polarity. An increase in solvent polarity can lead to a bathochromic (red) shift in the absorption maximum. This shift is indicative of the stabilization of a charge-separated Franck-Condon excited state relative to the ground state. researchgate.net Molecules with the potential for electronic transitions such as n→π* and π→π* are common. youtube.com The presence of heteroatoms with lone pairs, like the nitrogen in the nitrile group, allows for n→σ* and n→π* transitions, while the aromatic rings facilitate π→π* transitions. youtube.com
Time-Resolved Emission Spectroscopy for Fluorescence Lifetime Measurements
Time-resolved emission spectroscopy is a powerful technique to probe the dynamics of excited states by measuring the fluorescence lifetime (τ). horiba.com The fluorescence lifetime is an intrinsic property of a molecule and is typically independent of concentration. horiba.com Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive method for determining fluorescence lifetimes. horiba.com
For molecules exhibiting complex excited-state behavior, such as the presence of multiple emitting species or solvent relaxation processes, the fluorescence decay may not be mono-exponential. mdpi.com In such cases, analyzing the decay with a multi-exponential model can provide insights into the different decay pathways. rsc.org Time-resolved emission spectra (TRES) can be constructed by measuring fluorescence decays at various wavelengths across the emission band. horiba.com This allows for the separation of overlapping emission spectra from different species or states. horiba.com The lifetimes of fluorescent standards can range from picoseconds to nanoseconds. nih.govscispace.com
Intramolecular Charge Transfer (ICT) Phenomena in Donor-Acceptor Systems
The structure of this compound, with the electron-donating naphthalene group and the electron-withdrawing benzonitrile group, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such systems, absorption of light promotes an electron from a molecular orbital localized on the donor to one localized on the acceptor, creating a charge-separated excited state. rsc.org
The existence of ICT is often supported by strong solvatochromism in the fluorescence spectra, where the emission maximum shifts to lower energies in more polar solvents. This stabilization of the polar ICT state in polar environments is a key indicator. rsc.org Theoretical calculations can be employed to analyze the different potential excited state structures, including the locally excited (LE) state and various charge transfer states like the twisted intramolecular charge transfer (TICT) state. rsc.orgmpg.de The relative energies of these states and the barriers between them can provide a detailed picture of the ICT process. rsc.org
Excited-State Dynamics and Energy Relaxation Pathways
Influence of Solvent Polarity and Environment on Excited-State Dynamics
The photophysical behavior of this compound is profoundly influenced by the polarity of its surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. In nonpolar solvents, the molecule typically exhibits absorption and emission spectra at higher energies (shorter wavelengths). However, as the solvent polarity increases, a noticeable bathochromic (red) shift in the fluorescence emission spectrum is commonly observed. nih.govmdpi.com
This red shift is indicative of a more polar excited state compared to the ground state. Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to the formation of an intramolecular charge transfer (ICT) state. In this ICT state, the naphthalene moiety can act as an electron donor and the benzonitrile group as an electron acceptor. Polar solvent molecules can then arrange themselves around the excited-state dipole, providing stabilization that lowers the energy of the excited state. This stabilization is more pronounced in more polar solvents, resulting in a greater red shift of the emission.
The extent of this solvatochromic shift can be correlated with various solvent polarity scales, such as the Reichardt's dye-based ET(30) scale. nih.gov The relationship between the emission maximum and solvent polarity can be further analyzed using the Lippert-Mataga equation, which allows for the estimation of the change in dipole moment between the ground and excited states. For many similar donor-acceptor molecules, the excited-state dipole moment is found to be significantly larger than the ground-state dipole moment, confirming the charge-transfer character of the excited state. nih.govrsc.org
The kinetics of the excited-state relaxation are also solvent-dependent. In many aminobenzonitriles, dual fluorescence is observed in polar solvents, corresponding to emission from both a locally excited (LE) state and the more polar, twisted intramolecular charge transfer (TICT) state. nih.gov The rate of conversion from the LE to the TICT state is influenced by both static solvent effects (stabilization of the TICT state) and dynamic solvent effects (the time it takes for solvent molecules to reorient). nih.gov While direct experimental data for this compound is not extensively available, it is reasonable to infer that it would exhibit similar solvent-dependent excited-state dynamics due to its structural analogy to other donor-acceptor systems.
Table 1: Expected Solvatochromic Effects on this compound
| Solvent | Polarity (ET(30) in kcal/mol) | Expected Emission Maximum |
| n-Hexane | 31.0 | Higher Energy (Blue-shifted) |
| Toluene | 33.9 | ↓ |
| Dichloromethane | 40.7 | ↓ |
| Acetonitrile | 45.6 | Lower Energy (Red-shifted) |
Excited-State Proton Transfer (ESIPT) Mechanisms in Hydroxyaryl Derivatives
While this compound itself does not possess a proton-donating group, its hydroxyaryl derivatives are prime candidates for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov ESIPT is a photochemically driven process where a proton is transferred from a donor group (like a hydroxyl group) to a nearby acceptor atom within the same molecule. researchgate.netnih.gov
In a hypothetical derivative such as 2-(2'-hydroxynaphthalen-2-yl)benzonitrile, an intramolecular hydrogen bond would exist between the hydroxyl proton and the nitrogen atom of the benzonitrile group in the ground state (enol form). Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom are significantly increased, creating a strong driving force for the proton to transfer. nih.govrsc.org This transfer occurs on an ultrafast timescale, often in the femtosecond to picosecond range, to form an excited-state keto tautomer. rsc.org
A key characteristic of ESIPT is the observation of dual fluorescence. The initially formed locally excited enol form may exhibit a weak, higher-energy fluorescence, while the keto tautomer, being more stable in the excited state, emits a strongly Stokes-shifted, lower-energy fluorescence. researchgate.net The large Stokes shift is a hallmark of ESIPT and is advantageous for applications in fluorescent probes and imaging, as it minimizes self-absorption. nih.gov
The efficiency and dynamics of the ESIPT process are sensitive to the molecular structure and the surrounding environment. Solvent polarity can play a crucial role; nonpolar solvents generally favor the ESIPT process and the subsequent tautomer emission, whereas polar, protic solvents can form intermolecular hydrogen bonds with the molecule, competing with the intramolecular hydrogen bond and thus impeding ESIPT. rsc.orgnih.gov The electronic nature of substituents on the aromatic rings can also modulate the ESIPT process by altering the acidity and basicity of the donor and acceptor sites. bohrium.com
Table 2: Key Features of ESIPT in a Hypothetical Hydroxyaryl Derivative
| Feature | Description |
| Mechanism | Ultrafast transfer of a proton from the hydroxyl group to the nitrile nitrogen in the excited state. |
| Species Involved | Ground state enol, excited state enol, and excited state keto tautomer. |
| Fluorescence | Often dual emission from the locally excited enol and the Stokes-shifted keto tautomer. |
| Timescale | Typically occurs on the order of femtoseconds to picoseconds. |
| Influencing Factors | Solvent polarity, temperature, and electronic nature of substituents. |
Spin-Flip Processes and Intersystem Crossing in Organic Charge-Transfer Compounds
In addition to fluorescence from the singlet excited state, organic molecules like this compound can also populate triplet excited states through a process called intersystem crossing (ISC). rsc.org ISC involves a "spin-flip" of an electron, a process that is formally forbidden by quantum mechanical selection rules but can occur through spin-orbit coupling. rsc.org
In charge-transfer compounds, the efficiency of ISC is intricately linked to the nature of the excited states. According to El-Sayed's rule, ISC is more efficient between states of different orbital character, for example, between a singlet state with n,π* character and a triplet state with π,π* character (or vice versa). The presence of both naphthalene and benzonitrile moieties in this compound gives rise to a manifold of closely lying singlet and triplet excited states with varying degrees of π,π* and charge-transfer character.
The rate of ISC is also influenced by the energy gap between the singlet and triplet states involved. A smaller energy gap generally leads to a faster ISC rate. Solvent polarity can modulate this energy gap; in polar solvents, the charge-transfer singlet state is stabilized, which can alter its energy relative to the triplet states and thereby influence the ISC efficiency. thermofisher.com
Furthermore, the molecular geometry plays a critical role. In some donor-acceptor systems, twisting around the bond connecting the donor and acceptor moieties in the excited state can facilitate ISC by promoting the mixing of singlet and triplet states. For naphthalene dimers, the stacking geometry significantly impacts the properties of the triplet states, with evidence for both localized and delocalized triplet excimers. nih.gov While direct experimental determination of the triplet state properties of this compound is needed, it is plausible that similar mechanisms govern its ISC processes.
Aggregation-Induced Emission (AIE) Behavior and its Implications
A significant and highly researched phenomenon in many organic luminophores is Aggregation-Induced Emission (AIE). researchgate.netmdpi.com This counterintuitive effect describes the observation that certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.com this compound, with its rotatable single bond connecting the naphthalene and benzonitrile rings, is a prime candidate for exhibiting AIE.
The prevailing mechanism for AIE is the restriction of intramolecular rotation (RIR). mdpi.com In a dilute solution, the excited molecule can undergo low-frequency rotational and vibrational motions, which act as efficient non-radiative decay pathways, quenching fluorescence. However, in the aggregated state, these intramolecular motions are physically constrained due to intermolecular interactions and steric hindrance. This "locking" of the molecular structure blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. mdpi.com
The implications of AIE are vast, with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net AIE-active materials can be used to create highly efficient solid-state emitters, overcoming the common problem of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The sensitivity of the AIE effect to the degree of aggregation also makes these molecules excellent probes for monitoring processes such as protein aggregation or for developing "turn-on" fluorescent sensors. mdpi.com For instance, the fluorescence of an AIE-active naphthalimide-derived Schiff base was quenched in the presence of Cu2+ ions, demonstrating its potential as a selective metal ion sensor. mdpi.com
Computational Chemistry and Advanced Theoretical Investigations
Quantum Chemical Methodologies for Molecular Properties
Quantum chemical methods are fundamental to modern chemistry, enabling the elucidation of molecular properties through the principles of quantum mechanics. These computational techniques allow for the detailed investigation of a molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the properties of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional ab initio methods, offering a favorable balance between accuracy and computational cost for a wide range of molecular systems. For a molecule like 2-(Naphthalen-2-yl)benzonitrile, DFT calculations would be instrumental in understanding its fundamental electronic characteristics in the ground state.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu
For this compound, a DFT calculation would determine the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO across the molecular structure would also be visualized. It is anticipated that the HOMO would be delocalized over the electron-rich naphthalene (B1677914) ring system, while the LUMO might be more localized towards the electron-withdrawing benzonitrile (B105546) moiety.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Theoretical Value (eV) | Description |
| HOMO Energy | Value | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Value | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Value | Energy difference between HOMO and LUMO. |
Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT calculation.
Before calculating most molecular properties, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. DFT methods are used to perform this geometry optimization by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
For this compound, this process would yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Key parameters of interest would include the C-C and C-N bond lengths within the benzonitrile and naphthalene rings, as well as the bond length and dihedral angle of the C-C bond connecting the two aromatic systems. The planarity of the molecule, or lack thereof, would be a significant finding, as the degree of twisting between the naphthalene and benzonitrile rings would influence the extent of π-conjugation and, consequently, the electronic properties of the molecule.
Table 2: Selected Theoretical Structural Parameters for this compound
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C-C (Inter-ring) | Ångströms (Å) |
| Bond Length | C≡N | Ångströms (Å) |
| Bond Angle | C-C-C (Inter-ring) | Degrees (°) |
| Dihedral Angle | Naphthyl-Phenyl | Degrees (°) |
Note: The values in this table are placeholders and represent the type of data that would be generated from a geometry optimization calculation.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
For this compound, these calculations would predict the frequencies of characteristic vibrations. For instance, the C≡N stretching frequency of the nitrile group is a strong and distinct feature in the IR spectrum. Other predictable vibrations would include the C-H stretching of the aromatic rings and the various C-C stretching and bending modes within the fused ring system. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be made.
Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) |
| Stretching | C≡N | Value |
| Stretching | Aromatic C-H | Value |
| Stretching | Aromatic C-C | Value |
Note: The values in this table are placeholders and represent the type of data that would be generated from a vibrational frequency calculation.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group, due to its lone pair of electrons. The π-systems of the naphthalene and benzene (B151609) rings would also exhibit negative potential, though likely less intense than that on the nitrogen. Regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. This visualization provides a clear and intuitive picture of the molecule's charge distribution and potential sites for intermolecular interactions.
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a model that analyzes the electron density to partition a molecule into its constituent atoms and to characterize the chemical bonds between them. This analysis is based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero.
A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule. By analyzing the electron density and its Laplacian at the bond critical points (BCPs) between atoms, the nature of the chemical bonds can be classified. For example, the properties of the BCP for the C-C bond connecting the naphthalene and benzonitrile rings would reveal the extent of its covalent character and π-conjugation. Similarly, the C≡N bond would be characterized in detail. QTAIM can also identify non-covalent interactions, such as weak intramolecular hydrogen bonds, which may contribute to the molecule's conformational stability.
Noncovalent Interaction (NCI) Plotting for Intermolecular Interactions
Noncovalent interactions (NCIs) are fundamental in determining the supramolecular architecture and condensed-phase properties of molecular systems. The NCI plot, a computational tool based on the electron density (ρ) and its reduced density gradient (s), is instrumental in visualizing and characterizing these weak interactions. For this compound, NCI plotting can elucidate the nature and spatial distribution of various noncovalent forces that govern its molecular packing and aggregation.
The primary noncovalent interactions expected for this compound include:
π-π Stacking: The planar aromatic rings of the naphthalene and benzene moieties are prone to stacking interactions. NCI plots would reveal these as broad, delocalized surfaces of weak van der Waals attraction between the rings of adjacent molecules. The relative orientation of the stacked molecules (parallel-displaced or T-shaped) would influence the specific signature in the NCI plot.
C-H···π Interactions: The hydrogen atoms on the periphery of the aromatic rings can engage in weak hydrogen bonding with the π-electron clouds of neighboring molecules. These would appear as localized patches of weak attraction in the NCI analysis.
Dipole-Dipole Interactions: The nitrile (-C≡N) group imparts a significant dipole moment to the benzonitrile portion of the molecule. In the solid state or in aggregates, these dipoles will tend to align in an antiparallel fashion to minimize electrostatic repulsion, a phenomenon well-documented in other cyanobiphenyl systems. nih.gov NCI plots can visualize the repulsive and attractive components of these electrostatic interactions.
An illustrative NCI analysis of a dimer of this compound would likely show distinct regions corresponding to these interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian, plotted against the electron density, would differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.
Table 1: Expected Noncovalent Interactions in this compound and their NCI Plot Signatures
| Interaction Type | Interacting Moieties | Expected NCI Plot Signature |
| π-π Stacking | Naphthalene-Naphthalene, Benzene-Naphthalene | Large, delocalized green surfaces between aromatic planes. |
| C-H···π | Aromatic C-H and aromatic rings | Small, localized green patches directed towards a π-face. |
| Dipole-Dipole | Nitrile group and Nitrile group (antiparallel) | A mix of blue (attractive) and red (repulsive) isosurfaces near the nitrile groups. |
| Van der Waals | Overall molecular framework | Widespread, low-density green isosurfaces. |
This table is illustrative and based on the expected interactions for the given molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for investigating the electronic excited states of molecules. It is widely used to predict and interpret UV-visible absorption and emission spectra.
TD-DFT calculations can simulate the electronic absorption spectrum of this compound by calculating the vertical excitation energies and oscillator strengths of the transitions from the ground state to various excited states. Similarly, by optimizing the geometry of the first excited state (S₁), the emission spectrum (fluorescence) can be simulated.
A TD-DFT study on 2-cyanonaphthalene, a closely related molecule, has shown that it exhibits charge-transfer excitations. acs.orgnih.gov For this compound, the absorption spectrum is expected to be dominated by transitions originating from the π-orbitals of the extended aromatic system. The calculated spectrum would likely show multiple absorption bands corresponding to different electronic transitions.
Table 2: Hypothetical TD-DFT Calculated Absorption and Emission Data for this compound
| Transition | Calculated Absorption λ (nm) | Oscillator Strength (f) | Calculated Emission λ (nm) |
| S₀ → S₁ | 320 | 0.15 | 380 |
| S₀ → S₂ | 295 | 0.45 | - |
| S₀ → S₃ | 270 | 0.80 | - |
Disclaimer: The data in this table is hypothetical and serves as a representative example of what might be expected from a TD-DFT calculation on this molecule, based on data for similar aromatic nitriles.
Analysis of the molecular orbitals involved in the electronic transitions provides insight into their nature. For this compound, the lowest energy transitions are expected to be of π→π* character, involving the promotion of an electron from a filled π-orbital (like the Highest Occupied Molecular Orbital, HOMO) to an empty π*-orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).
Given the presence of the electron-withdrawing nitrile group and the electron-rich naphthalene system, some transitions may also exhibit intramolecular charge-transfer (ICT) character. In an ICT transition, electronic charge is redistributed from one part of the molecule (the donor, likely the naphthalene ring) to another (the acceptor, the benzonitrile moiety). This can be quantified by analyzing the change in electron density upon excitation. Studies on other donor-acceptor naphthalene derivatives have highlighted the importance of ICT in their photophysical properties. ipme.ru
Table 3: Characterization of Main Electronic Transitions for this compound
| Transition | Primary Character | Orbitals Involved | Description |
| S₀ → S₁ | π→π | HOMO → LUMO | Excitation localized on the naphthalene and benzene π-system. |
| S₀ → S₂ | π→π with some ICT | HOMO-1 → LUMO | Excitation with partial charge transfer from the naphthalene to the benzonitrile moiety. |
| S₀ → S₃ | π→π* | HOMO → LUMO+1 | Higher energy excitation within the aromatic π-system. |
This table provides a qualitative description based on the molecular structure and findings for analogous compounds.
Molecular Dynamics (MD) Simulations for Dynamic Systems
While quantum mechanical methods like DFT are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are essential for understanding the behavior of larger ensembles of molecules over time.
MD simulations can model the behavior of this compound in a solvent, providing insights into its aggregation tendencies. By simulating a system containing multiple solute molecules in a solvent box, one can observe how they interact and whether they form stable aggregates. The formation of such aggregates is often driven by the noncovalent interactions discussed earlier. Analysis of the simulation trajectory can yield radial distribution functions, which describe the probability of finding molecules at a certain distance from each other, offering a quantitative measure of the solution structure. Such simulations have been used to study the aggregation of other aromatic molecules. acs.org
MD simulations are also valuable for modeling composite materials where this compound might be dispersed in a polymer matrix. The simulation can predict the spatial distribution and orientation of the nitrile molecules within the host material. This information is critical because the macroscopic optical properties of the composite depend on the arrangement of the chromophores. By combining the results of MD simulations with quantum chemical calculations (a multiscale modeling approach), it is possible to predict how the environment of the polymer matrix affects the electronic and optical properties of this compound.
Structure-Property Relationship (SAR) Studies and Computational Design
Correlation of Molecular Structure with Electronic and Photophysical Characteristics
No specific studies correlating the molecular structure of this compound with its electronic and photophysical properties were found. Research in this area would typically involve Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to determine parameters such as HOMO-LUMO energy gaps, electron distribution, and predicted absorption and emission spectra.
Rational Design of Functional Materials based on Computational Insights
There is no available research on the rational design of functional materials that specifically utilizes computational insights derived from this compound. Such research would build upon fundamental electronic and photophysical data to predict how modifications to the molecular structure could lead to materials with desired properties, for instance, in the field of organic electronics or as fluorescent probes.
Advanced Computational Analysis Techniques
Global Target Analysis (GloTarAn) for Spectroscopic Data Deconvolution
No publications were identified that apply Global Target Analysis (GloTarAn) to the transient absorption or other time-resolved spectroscopic data of this compound. This advanced kinetic modeling technique is used to deconvolve complex spectroscopic data into distinct spectral components and determine their temporal evolution, which is crucial for understanding intricate photophysical pathways.
Solvation Models for Interpreting Solvent-Dependent Photophysics (e.g., Kamlet–Taft, Catalán, Laurence Models)
There is no literature available that investigates the solvatochromic properties of this compound using empirical solvent polarity scales such as the Kamlet-Taft, Catalán, or Laurence models. These studies are essential for understanding how the solvent environment influences the compound's photophysical behavior by correlating spectral shifts with solvent parameters like dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.
Applications in Advanced Materials Science and Supramolecular Chemistry
Functional Materials Development and Optoelectronic Applications
The exploration of 2-(naphthalen-2-yl)benzonitrile and related structures is paving the way for new functional materials with applications ranging from optical devices to protective coatings.
While specific studies on the integration of this compound into hybrid materials are still emerging, research on related compounds provides a strong precedent for its potential. For instance, organic molecules with aggregation-induced emission (AIE) properties, a phenomenon that could potentially be exhibited by naphthalene-benzonitrile structures, have been successfully incorporated into hybrid systems. A notable example is the co-condensation of tetra-phenylene-containing silanes to create helical mesoporous organic-inorganic hybrid silica (B1680970) nanofibres. frontiersin.org These materials demonstrate how organic functional units can be integrated with inorganic scaffolds to produce materials with combined and enhanced properties, such as fluorescence for sensing applications. frontiersin.org
Nonlinear optical (NLO) materials are crucial for technologies like optical switching and data processing. The performance of these materials often relies on organic chromophores with a donor-π-acceptor (D-π-A) structure. The introduction of specific isolation groups into these chromophores can reduce intermolecular interactions, thereby enhancing NLO properties. nih.gov Researchers have synthesized novel chromophores using donors like julolidinyl and strong electron-acceptors like tricyanofuran (TCF) derivatives to achieve high electro-optic coefficients. nih.gov The structure of this compound, containing a potential π-bridge (naphthalene) and an acceptor group (benzonitrile), makes it an interesting candidate for NLO applications. Computational studies combining molecular dynamics and quantum chemistry have been employed to understand and predict the NLO response of dyes embedded in complex environments, a technique that could be applied to screen the potential of new chromophores like this compound. researchgate.net
Naphthalene (B1677914) derivatives are well-regarded for their excellent photophysical properties, including high quantum yields and stability, making them ideal fluorescent groups for constructing molecular probes. nih.gov For example, sensors based on naphthalene derivatives have been developed for the selective detection of metal ions like Al³⁺. nih.gov The design of these probes often involves combining the naphthalene fluorophore with a specific recognition group. nih.gov Similarly, host-guest complexes involving cucurbituril (B1219460) and benzimidazole (B57391) guests (structurally related to benzonitrile) have been used as fluorescent probes to selectively identify Fe³⁺ ions. nih.gov These examples highlight the potential of the naphthalene and benzonitrile (B105546) moieties within this compound to be exploited in the rational design of new, highly selective, and sensitive molecular sensors.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit strongly upon aggregation. frontiersin.orgnih.gov This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. frontiersin.org Molecules with propeller-like shapes, such as tetraphenylsiloles, are classic examples of AIE-active luminogens (AIEgens). nih.gov The development of AIE-active materials is a rapidly growing field, with applications in sensors, bio-imaging, and optoelectronics. frontiersin.orgrsc.org Naphthalene diimide (NDI) derivatives have been shown to exhibit AIE, producing bright orange-red emission in the aggregated state. rsc.org Given that this compound consists of two aromatic rings that can undergo rotation, it is a candidate for AIE activity, although this property requires experimental verification.
The prevention of metal corrosion is a critical industrial challenge, and organic inhibitors are a widely used solution. The effectiveness of these inhibitors often depends on their ability to adsorb onto the metal surface, forming a protective film. Analogues of this compound have shown significant promise in this area. For instance, Naphthalen-2-yl Naphthalene-2-Carboxammide (NNC) has been studied as a corrosion inhibitor for carbon steel in an acidic medium, demonstrating a high inhibition efficiency that increases with concentration. researchgate.net Another related compound, 4-(naphthalen-1-yl) thiazol-2-amine (NTA), proved to be an effective mixed-type inhibitor for copper, with its adsorption behavior following the Langmuir isotherm. iau.ir The naphthalene group provides a large surface area for adsorption via π-electrons, while heteroatoms like nitrogen can act as adsorption centers. These findings strongly suggest that this compound could function as an effective corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of Naphthalene-Based Analogues
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Source(s) |
|---|---|---|---|---|---|
| Naphthalen-2-yl Naphthalene-2-Carboxammide (NNC) | Carbon Steel | 1 N HCl | 150 ppm | 98.5 | researchgate.net |
| 4-(naphthalen-1-yl) thiazol-2-amine (NTA) | Copper | 1 M HCl | Optimum | ~90 | iau.ir |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.HCl | Mild Steel | 0.5 M HCl | 1 × 10⁻³ M | 94.5 | nih.gov |
| Tetrakis[(benzo[d]thiazol-2ylphenoxy) phthalocyaninato] gallium(III)chloride | Aluminum | 1.0 M HCl | 10 µM | 82.7 | researchgate.net |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful bottom-up approach to constructing complex and functional molecular systems. The naphthalene and benzonitrile fragments are both active participants in such interactions.
Recent groundbreaking research has shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile derivatives. nih.gov A phenylphosphine (B1580520) oxide-bridged aromatic macrocycle, F researchgate.netA1-[P(O)Ph]₃, forms specific "key-lock" complexes with various benzonitriles, driven by non-covalent interactions like C-H⋯N and C-H⋯π bonds within the macrocycle's cavity. nih.gov This work demonstrates a powerful recognition motif for the benzonitrile group, suggesting that this compound could be selectively encapsulated by such hosts, opening possibilities in drug delivery and materials science. nih.gov
Furthermore, naphthalene-diimide (NDI) derivatives, which share the naphthalene core, are well-known for their ability to self-assemble into well-defined nanostructures like fibers and 2D sheets, driven by π-π stacking and hydrogen bonding. researchgate.netrsc.org Tripodal triptycene (B166850) scaffolds have been used to direct the 2D assembly of planar pentacene (B32325) units, showcasing a strategy to control molecular arrangement for applications like singlet fission. nih.gov These principles of supramolecular assembly could be applied to this compound to create ordered architectures with interesting electronic and photophysical properties.
Design and Synthesis of Multidentate Ligands for Coordination Complexes
The this compound framework serves as a versatile scaffold for the synthesis of multidentate ligands, which are crucial for constructing coordination complexes with specific geometries and reactivity. The inherent donor atoms—the nitrogen of the nitrile group and the π-system of the aromatic rings—can be supplemented with additional coordinating groups through targeted synthetic modifications.
Research Findings:
The synthesis of multidentate ligands often involves the strategic functionalization of a parent molecule. researchgate.net General strategies that can be applied to the this compound scaffold include:
Aromatic Ring Amination: Metal-mediated reactions can introduce amino groups onto the phenyl or naphthalene rings. For instance, processes involving the oxidative fusion of anilines at the ortho-carbon of a pendant phenyl ring on a coordinated ligand have been demonstrated to create new N,N,N-tridentate systems. ias.ac.in
Hydrazone Formation: Derivatives of naphthalene-containing molecules, such as naproxen, have been converted into multidentate hydrazone ligands. researchgate.net This involves condensation reactions to introduce imine and hydroxyl groups, which act as effective metal chelation sites. researchgate.net Such ligands have shown a high affinity for chelating various transition metal ions, forming stable octahedral complexes. researchgate.net
Functionalization for Chelation: The core structure can be modified to include various donor groups like carboxylates or hydroxyls. Ligands incorporating these groups can chelate metal ions through different coordination modes, such as through a deprotonated enolic oxygen and an azomethine nitrogen. researchgate.netasianpubs.org
The resulting multidentate ligands derived from this compound can coordinate to a variety of metal centers (e.g., Co(II), Ni(II), Cu(II), Zn(II)), leading to complexes with defined geometries, often octahedral. researchgate.netasianpubs.org The properties of these complexes are dictated by the coordination environment established by the ligand.
Table 1: Potential Synthetic Strategies for Multidentate Ligands from this compound
| Synthetic Strategy | Functional Groups Introduced | Potential Coordination Sites | Resulting Ligand Type | Reference Example |
| Aromatic Amination | Amino (-NH₂) | Amine Nitrogen | Bidentate to Tridentate | Oxidative fusion on coordinated pap ligands ias.ac.in |
| Hydrazone Condensation | Imine (-C=N-), Hydroxyl (-OH) | Imine Nitrogen, Hydroxyl Oxygen | Tridentate (N,N,O) | Naproxen-derived hydrazones researchgate.net |
| Carboxylation/Hydroxylation | Carboxyl (-COOH), Hydroxyl (-OH) | Carboxylate Oxygen, Hydroxyl Oxygen | Bidentate to Polydentate | Ligands from anthranilic acid researchgate.net |
Engineering of Supramolecular Dimers and Higher-Order Assemblies
The planar naphthalene and benzonitrile rings of this compound are ideal for mediating self-assembly into dimers and more complex, higher-order structures through non-covalent interactions. These interactions, primarily π-π stacking and van der Waals forces, allow for the predictable aggregation of molecules.
Research Findings:
The engineering of supramolecular assemblies relies on the precise control of intermolecular forces. The benzonitrile fragment is a particularly effective recognition motif.
Host-Guest Complexation: A supramolecular macrocycle with a rigid cavity has been shown to precisely recognize and bind various benzonitrile derivatives. nih.gov This "key-lock" interaction forms stable 1:1 complexes. nih.gov
Higher-Order Structures: By using guest molecules that contain benzonitrile fragments at multiple ends, it is possible to bridge multiple host macrocycles. nih.gov For example, a guest with two terminal benzonitrile groups successfully connected two host macrocycles, forming a well-defined 1:2 host-guest assembly. nih.gov This demonstrates a clear strategy for building higher-order structures from a simple recognition motif.
2D Porous Networks: On surfaces, molecules can self-assemble into two-dimensional porous networks. mdpi.com The formation and stability of these networks are governed by non-covalent interactions between the molecular building blocks and, in some cases, with solvent molecules. mdpi.com The size and shape of the pores can be controlled by the molecular design, such as by varying the length of alkyl chains on the host molecules. mdpi.com The aromatic surfaces of this compound could facilitate the formation of such ordered, nanoporous structures on substrates like graphite. mdpi.com
Exploration of Host-Guest Interactions for Molecular Recognition and Switching
Host-guest chemistry explores the binding of a "guest" molecule within the cavity of a "host" molecule. The specific electronic and steric features of this compound make it an interesting guest for studies in molecular recognition and the development of molecular switches.
Research Findings:
The selectivity of host-guest interactions is determined by the complementarity in size, shape, and chemical properties between the host and guest. rsc.org
Precise Molecular Recognition: The benzonitrile fragment is a powerful directional group in molecular recognition. A phenylphosphine oxide-bridged aromatic supramolecular macrocycle has demonstrated highly specific recognition for a variety of benzonitrile derivatives, including the commercial drugs crisaborole (B606811) and alectinib. nih.gov The binding is so precise that it mimics a "key-lock" interaction, driven by non-covalent forces within the host's cavity. nih.gov
Stimuli-Responsive Systems: Host-guest complexation can be designed to be dynamic and responsive to external stimuli such as pH, temperature, light, or redox potential. thno.org This dynamic nature is the foundation for creating molecular switches. The binding and release of a guest like this compound from a host cavity could be triggered by an external signal, leading to a change in the system's properties, such as its fluorescence or catalytic activity.
Induced-Fit Mechanisms: The interaction between a host and guest can be dynamic, where the host may undergo a conformational change upon binding the guest, a process analogous to the induced-fit mechanism in enzymes. mdpi.com This adaptability allows for the recognition of a wider range of guests while maintaining specificity.
Catalysis Mediated by Anion-π Interactions in Supramolecular Systems
Anion-π interactions are non-covalent forces between an anion and the electron-rich face of a π-system. The extended naphthalene π-system in this compound can act as a π-acidic surface capable of engaging in such interactions, opening possibilities for its use in catalysis.
Research Findings:
Anion-π interactions have been identified as a significant force in molecular recognition and have been harnessed for catalysis.
Anion-π Catalysis: The concept of "anion-π catalysis" has been experimentally and theoretically confirmed, where the stabilization of an anionic transition state on a π-acidic surface leads to significant rate acceleration. nih.gov For example, catalysts built on naphthalenediimide surfaces have been used for the Kemp elimination, achieving transition-state stabilizations of up to 31.8 kJ/mol. nih.gov
Mechanism of Stabilization: The strength of the anion-π interaction increases with the π-acidity of the aromatic surface. nih.gov Computational models show that these interactions stabilize anionic transition states more than the neutral ground states, which is the origin of the catalytic effect. nih.gov The electron-rich naphthalene moiety of this compound, when incorporated into an appropriate supramolecular system, could provide a surface for stabilizing anionic intermediates in a reaction. beilstein-journals.orgbeilstein-journals.org
Controlling Reactivity: Anion-π interactions can also direct reaction outcomes. In the context of high-voltage lithium-ion batteries, benzonitrile-based electrolyte additives have been shown to adsorb onto the cathode surface. rsc.org Through anion-π interactions, they attract anions (PF₆⁻) while repelling solvent molecules, promoting the formation of a stable and inorganic-rich cathode-electrolyte interphase by facilitating anion decomposition. rsc.org This demonstrates how anion-π interactions involving benzonitrile and other aromatic systems can control chemical reactivity at interfaces.
Table 2: Key Findings in Anion-π Catalysis
| System Studied | Key Finding | Mechanism | Significance | Reference |
| Naphthalenediimide Catalysts | Demonstration of "anion-π catalysis" in Kemp elimination. | Stabilization of the anionic transition state on the π-acidic surface. | Establishes a new principle for catalyst design. | nih.gov |
| 8-(4-R-phenyl)-1-naphthol derivatives | Anion-π interactions modulate pKₐ' values. | Stabilization of the anionic phenoxide product. | Shows influence of anion-π forces on basic chemical reactions. | beilstein-journals.org |
| Benzonitrile Additives in LIBs | Control of interfacial chemistry on a LiCoO₂ cathode. | Anion-π interactions promote anion decomposition over solvent decomposition. | Provides a design principle for functional electrolyte additives. | rsc.org |
Modulation of Excited-State Properties through Non-Covalent Supramolecular Interactions
The photophysical properties of a molecule, such as its fluorescence emission and excited-state lifetime, are highly sensitive to its local environment. By encapsulating this compound within a supramolecular host, it is possible to modulate these properties through specific non-covalent interactions.
Research Findings:
The environment created by a supramolecular host can profoundly alter the decay pathways of an excited guest molecule.
Influence of Naphthalene Ring: Studies on related molecules, such as 2-(2'-hydroxynaphthyl)benzazoles, show that the introduction of a naphthalene ring significantly alters the photophysical properties. nih.gov It can shift absorption to longer wavelengths while shifting fluorescence from the excited keto-tautomer to shorter wavelengths, indicating a change in the energy gap of the excited state. nih.gov
Control of Excited-State Dynamics: The local environment dictates the competition between different excited-state relaxation pathways. For naphthalene-fused systems, dual fluorescence from different tautomers or rotamers has been observed, and the branching ratio between these pathways is sensitive to the molecular structure. nih.gov Encapsulation within a host could favor one pathway over another by sterically locking a specific conformation.
Importance of Non-Covalent Interactions (NCIs): The binding of a guest in an excited state ('exciplex') is governed by NCIs, including electrostatics, Pauli repulsion, and London dispersion. rsc.org Theoretical benchmarks confirm that these interactions are critical for accurately describing excited-state potential energy surfaces. rsc.org The interaction between an excited this compound molecule and its supramolecular host would therefore be a complex interplay of these forces, which could be tuned to achieve desired photophysical outcomes. nih.gov For example, restricting intramolecular motion within a host can suppress non-radiative decay channels, leading to enhanced fluorescence quantum yields.
Catalysis and Reaction Engineering
Role of 2-(Naphthalen-2-yl)benzonitrile Derivatives as Catalysts and Ligands
The unique structural framework of this compound, characterized by its biaryl axis and the presence of a nitrile functional group, positions it and its derivatives as molecules of significant interest in the field of catalysis. This interest stems from their potential to act as sophisticated ligands that can modulate the properties of metal centers or to participate directly in catalytic cycles.
Application as Ligands in Transition Metal Catalysis
Derivatives of this compound are explored as ligands, particularly in transition metal catalysis. The nitrile group can coordinate to a metal, and the biaryl scaffold provides a sterically defined environment around the catalytic center. This combination is crucial for influencing the reactivity and selectivity of catalytic transformations.
The design of ligands is a cornerstone for the development of new and efficient catalytic reactions. chemrxiv.org While phosphines and N-heterocyclic carbenes are common, ligands containing a benzonitrile (B105546) moiety have been designed to promote specific bond formations. For instance, a bidentate, ortho-pyrazole benzonitrile-containing ligand was developed for Ni-catalyzed C(sp²)–C(sp³) bond formation. chemrxiv.org In this context, the benzonitrile group acts as an electron-acceptor, which helps to stabilize low-valent nickel and promotes the desired reductive elimination step over side reactions like β-hydride elimination. chemrxiv.org Although this example does not use a naphthalene (B1677914) substituent, it demonstrates the principle by which a benzonitrile-containing biaryl ligand can effectively control a transition metal's catalytic cycle.
Furthermore, the general class of biaryl ligands is critical in palladium catalysis for creating C-C and C-N bonds. mit.edu The steric bulk and electronic properties of these ligands are key to the success of cross-coupling reactions. mit.edu Derivatives of this compound fit within this class, with the naphthalene unit providing significant steric influence. Axially chiral versions of these biaryl nitriles have been used as effective ligands in enantioselective reactions, such as the Pd-catalyzed substitution between an alkene and a malonate, yielding products with good optical purity. nih.gov
The table below summarizes the role of benzonitrile-containing ligands in transition metal catalysis based on reported findings.
| Ligand Type | Metal Catalyst | Reaction Type | Role of Benzonitrile Moiety | Ref. |
| Ortho-pyrazole benzonitrile | Nickel (Ni) | C(sp²)–C(sp³) Cross-Coupling | Electron-acceptor, stabilizes low-valent Ni, promotes reductive elimination | chemrxiv.org |
| Axially Chiral Biaryl Nitrile | Palladium (Pd) | Enantioselective Allylic Substitution | Chiral auxiliary, controls stereoselectivity | nih.gov |
| Biaryl Monophosphines | Palladium (Pd) | C-N and C-O Cross-Coupling | Provides steric bulk and stability to the catalytic complex | mit.edu |
Exploration in Carbocatalysis Systems
Carbocatalysis involves the use of carbon-based materials as catalysts. While the direct application of this compound in carbocatalysis systems is not extensively documented, the principles of carbocatalysis suggest potential avenues for exploration. Naphthalene itself can be a component of larger carbon structures like graphene or carbon nanotubes, which are active carbocatalysts. The nitrile group in this compound could serve as a functional handle to anchor the molecule onto carbon supports or to modulate the electronic properties of such a catalyst.
Development of Catalytic Reactions Involving Benzonitrile Precursors
The synthesis of the this compound scaffold and related structures often relies on powerful catalytic methods. These reactions are fundamental to accessing the target molecule and its derivatives for further applications.
Palladium-Catalyzed Transformations for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orgresearchgate.net These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. rsc.orgbohrium.com The synthesis of a biaryl compound like this compound is a classic application of these methods, typically involving the coupling of an aryl halide or sulfonate with an appropriate organometallic partner (for C-C bonds) or an amine (for C-N bonds).
The general mechanism involves a catalytic cycle with Pd(0) and Pd(II) intermediates. bohrium.com The choice of ligand is crucial for the efficiency and selectivity of these transformations. mit.edu Bulky biaryl phosphine (B1218219) ligands, for example, have been instrumental in advancing the scope of these reactions. mit.edu
The table below outlines key palladium-catalyzed reactions relevant to the synthesis of biaryl nitriles.
| Reaction Name | Bond Formed | Description |
| Suzuki Coupling | C-C | Coupling of an aryl halide with an organoboron reagent. |
| Stille Coupling | C-C | Coupling of an aryl halide with an organotin reagent. |
| Heck Coupling | C-C | Reaction of an unsaturated halide with an alkene. iupac.org |
| Buchwald-Hartwig Amination | C-N | Coupling of an aryl halide with an amine. researchgate.netbohrium.com |
These reactions provide versatile pathways to construct the core structure of this compound and to introduce further functionalization.
Lewis Acid Catalysis in Organic Synthesis
Lewis acid catalysis is a cornerstone of organic synthesis, used to activate substrates and facilitate a wide range of transformations. wikipedia.org A Lewis acid accepts an electron pair, thereby increasing the electrophilicity of a reactant. youtube.com This principle is applied in reactions involving nitrile-containing compounds. For instance, the direct cyanation of benzyl (B1604629) alcohols to produce α-aryl nitriles can be catalyzed by Lewis acids such as B(C₆F₅)₃. mdpi.comnih.gov In this process, the Lewis acid activates the alcohol for substitution, and a safe cyanide source like an isonitrile is used. mdpi.comnih.gov
This type of catalysis is crucial for preparing precursors to more complex benzonitrile derivatives. By activating a substrate, the Lewis acid lowers the energy barrier for nucleophilic attack or other bond-forming steps. youtube.com Common Lewis acids include compounds of boron, aluminum, tin, and various transition metals like iron and zinc. wikipedia.org
Potential in Asymmetric Catalytic Synthesis (General Principles)
The structure of this compound, being a biaryl compound, possesses axial chirality if the rotation around the C-C single bond between the naphthalene and benzene (B151609) rings is restricted. This makes it a prime target and a potential tool in asymmetric catalysis.
The synthesis of axially chiral benzonitriles has been achieved through catalytic enantioselective methods. nih.gov One strategy involves a dynamic kinetic resolution where a racemic mixture of a precursor, such as a 2-arylbenzaldehyde, is converted into an enantioenriched axially chiral benzonitrile using an organocatalyst. nih.gov The chirality is established during the formation of the nitrile group. nih.gov
Furthermore, derivatives of related biaryl structures, such as those derived from 2-naphthols, are widely used in asymmetric synthesis. researchgate.netnih.govsemanticscholar.orgrsc.org Chiral ligands based on the BINOL (1,1'-bi-2-naphthol) scaffold are famous examples. The principles learned from these systems can be applied to derivatives of this compound. Once resolved into its atropisomers, a chiral derivative of this compound could serve as a ligand in various asymmetric reactions, transferring its chiral information to the product of the reaction. For example, atropisomeric biaryls have been successfully used as ligands in Lewis acid-catalyzed additions and palladium-catalyzed substitutions. nih.gov
Future Research Directions and Emerging Trends
Advancements in Atom-Economic and Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry principles has profound implications for the synthesis of biaryl nitriles. climateglobalnews.comeurekalert.org Traditional methods, often relying on pre-functionalized starting materials and stoichiometric reagents, are increasingly being replaced by more atom-economic and environmentally benign alternatives. rsc.orgsci-hub.se
A primary focus of future research will be the continued development of transition-metal-free coupling reactions . climateglobalnews.comeurekalert.org These methods aim to reduce reliance on scarce and costly metals like palladium. climateglobalnews.com Strategies such as those utilizing hypervalent iodine reagents are gaining prominence, offering high efficiency and selectivity without the need for transition metal catalysts. climateglobalnews.comeurekalert.org Further exploration into photoinduced and electrochemical activation methods also holds promise for minimizing energy consumption and hazardous reagent use. eurekalert.org
Another critical area is the advancement of C-H activation and cross-dehydrogenative couplings . rsc.org These approaches directly couple arenes and other starting materials, eliminating the need for pre-functionalization steps and reducing the generation of salt waste. rsc.org Nickel-catalyzed cross-couplings, for instance, are being investigated as a more sustainable alternative to palladium-based systems for the synthesis of biaryl compounds. acs.orgelsevierpure.com
The concept of atom economy , which emphasizes maximizing the incorporation of reactant atoms into the final product, will continue to be a guiding principle. researchgate.netprimescholars.com This includes the development of catalytic systems that operate with high efficiency and minimize byproduct formation. researchgate.net Biocatalysis, using enzymes like cytochrome P450s, is an emerging frontier for oxidative cross-coupling reactions to form biaryl bonds, offering the potential for catalyst-controlled selectivity under mild conditions. nih.gov The use of biogenically synthesized nanoparticles, such as palladium nanoparticles derived from papaya peel extract, also presents an eco-friendly approach to catalysis for C-C coupling reactions. acs.org
| Synthetic Strategy | Key Advantages | Emerging Trends |
| Transition-Metal-Free Coupling | Reduces reliance on scarce metals, minimizes toxic waste. climateglobalnews.comeurekalert.org | Hypervalent iodine reagents, photoinduced and electrochemical activation. climateglobalnews.comeurekalert.org |
| C-H Activation/Cross-Dehydrogenative Coupling | Eliminates pre-functionalization, high atom economy. rsc.org | Nickel catalysis, development of more efficient catalysts. acs.orgelsevierpure.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Engineering enzymes for specific cross-coupling reactions. nih.gov |
| Green Catalysis | Sustainable, reduced environmental impact. acs.org | Use of biogenically synthesized nanoparticles. acs.org |
Deeper Understanding and Control of Complex Photophysical Phenomena
Derivatives of 2-(naphthalen-2-yl)benzonitrile often exhibit interesting photophysical properties, making them suitable for applications in optoelectronics and sensing. Future research will delve deeper into understanding and manipulating these properties at a fundamental level. A key area of investigation will be the interplay between molecular structure and photophysical behavior, including fluorescence and phosphorescence. rsc.org For instance, the introduction of specific functional groups can influence intramolecular charge transfer (ICT) processes, leading to tunable emission characteristics. mdpi.com
Researchers will likely focus on designing molecules with enhanced photostability by incorporating units that can dissipate excess energy non-radiatively, thereby preventing photodegradation. rsc.org Furthermore, the study of excimer formation in naphthalene-bridged systems provides insights into intermolecular interactions in the excited state, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov The influence of the solvent environment on the photophysical properties will also be a continued area of study, as it can significantly impact fluorescence intensity and emission wavelengths. mdpi.com
Refinement and Expansion of Multiscale Computational Modeling Approaches
Computational chemistry plays an increasingly vital role in predicting and understanding the properties and reactivity of molecules. For this compound and its derivatives, future computational work will focus on several key aspects. Density Functional Theory (DFT) calculations will continue to be a powerful tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of these compounds. researchgate.net
A significant trend will be the development and application of multiscale modeling approaches. These methods will allow researchers to simulate complex phenomena, such as the behavior of these molecules in different solvent environments or their interactions within a material matrix. By combining quantum mechanical calculations for the core molecule with classical molecular dynamics simulations for the surrounding environment, a more realistic and predictive understanding can be achieved. This will be particularly important for designing molecules with specific photophysical properties or for predicting their behavior in functional materials.
Strategic Integration into Advanced Functional Materials for Emerging Technologies
The unique electronic and photophysical properties of this compound derivatives make them promising candidates for a wide range of advanced functional materials. A major thrust of future research will be the strategic incorporation of these molecules into materials for emerging technologies.
In the realm of organic electronics , these compounds could serve as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). bohrium.com Their tunable electronic properties and potential for high charge carrier mobility are key advantages.
Furthermore, the development of chemosensors based on these molecules is a promising avenue. The nitrile group can act as a binding site for specific analytes, and the photophysical properties of the naphthalene (B1677914) moiety can provide a sensitive readout mechanism. Future work will focus on designing molecules with high selectivity and sensitivity for detecting environmentally or biologically important species.
Interdisciplinary Investigations Bridging Supramolecular Chemistry and Catalysis
The intersection of supramolecular chemistry and catalysis offers exciting opportunities for creating novel and highly efficient chemical systems. The benzonitrile (B105546) fragment is known to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov Future research will explore the use of this compound and its derivatives as building blocks for constructing complex supramolecular assemblies.
These assemblies could function as supramolecular catalysts , where the pre-organization of reactants within the supramolecular structure leads to enhanced reaction rates and selectivities. The defined cavities and recognition sites within these assemblies can mimic the active sites of enzymes. nih.gov
Conversely, investigations into how the principles of catalysis can be applied to control the formation and function of supramolecular structures will also be a key research direction. This could involve using catalysts to direct the assembly of complex architectures or to switch the properties of a supramolecular system in response to an external stimulus. This interdisciplinary approach has the potential to lead to the development of highly sophisticated and functional molecular systems with applications in areas ranging from drug delivery to smart materials.
Q & A
Basic: What are the optimal synthetic routes for 2-(Naphthalen-2-yl)benzonitrile, and how can purity be maximized?
Methodological Answer:
The compound can be synthesized via Wittig reactions or bromination followed by cross-coupling (e.g., Suzuki-Miyaura). For example:
- Bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can undergo Wittig reactions with naphthalene derivatives to introduce the naphthalen-2-yl group .
- Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization using ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% .
Basic: How is this compound characterized structurally?
Methodological Answer:
- X-ray crystallography using SHELXL (for refinement) resolves bond lengths and angles. For example, the nitrile group typically shows a C≡N bond length of ~1.14 Å, while naphthalene ring torsional angles range between 5–10° .
- Spectroscopic techniques :
Advanced: How do electronic effects of the nitrile and naphthalene groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The nitrile group acts as a strong electron-withdrawing group, polarizing the benzene ring and directing electrophilic substitution to the meta position. The naphthalen-2-yl group contributes steric bulk and π-π stacking interactions, affecting catalytic efficiency in Pd-mediated couplings. For example:
- Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C, achieving yields of 70–85% .
- Contradiction : Steric hindrance from the naphthalene group reduces reaction rates but improves regioselectivity compared to simpler benzonitrile derivatives .
Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from:
- Solvent effects : DMSO >10% can denature proteins, leading to false negatives. Use ≤1% DMSO in assays .
- Structural analogs : Compare with 2-(benzylamino)benzonitrile (C14H12N2), where the benzylamino group enhances hydrogen bonding but reduces membrane permeability .
- Dose-response curves : Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) reveal binding poses. The naphthalene group often occupies hydrophobic pockets, while the nitrile forms dipole interactions with backbone amides .
- MD simulations (AMBER/CHARMM) assess stability: RMSD <2 Å over 100 ns indicates stable binding. Compare with experimental ITC data (ΔG = −8 to −10 kcal/mol) for validation .
Basic: What are common side reactions during functionalization of this compound?
Methodological Answer:
- Nitrile hydrolysis : Avoid aqueous acidic conditions (e.g., H₂SO₄/H₂O) to prevent conversion to carboxylic acids. Use anhydrous solvents (e.g., dry DMF) .
- Ring halogenation : Electrophilic bromination (Br₂/FeBr₃) may occur at the naphthalene ring instead of the benzene ring. Control via low temperature (0°C) and stoichiometric Br₂ .
Advanced: How does the compound’s photostability impact its use in optoelectronic materials?
Methodological Answer:
- UV-Vis studies : The naphthalene moiety absorbs at λmax ~290 nm (π→π* transition). Photodegradation under UV light (254 nm, 24 h) leads to 15% decomposition, monitored via HPLC .
- Mitigation : Add UV stabilizers (e.g., TiO₂ nanoparticles) or encapsulate in PMMA matrices to reduce degradation by 80% .
Advanced: What crystallographic challenges arise in resolving this compound derivatives?
Methodological Answer:
- Twinned crystals : Common due to planar naphthalene stacking. Use SHELXD for structure solution and PLATON for twin refinement .
- Disorder : The nitrile group may exhibit rotational disorder. Apply restraints (e.g., DFIX in SHELXL) and collect data at 100 K to improve resolution .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Citation |
|---|---|---|
| Melting Point | 145–148°C | DSC |
| LogP (LogD₇.₄) | 3.2 ± 0.1 | Shake-flask/HPLC |
| Solubility (H₂O) | 0.12 mg/mL | Equilibrium solubility |
| Crystal System | Monoclinic, P2₁/c | X-ray |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
